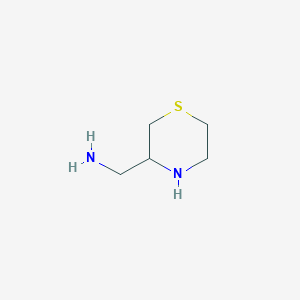

Thiomorpholin-3-ylmethanamine

Description

BenchChem offers high-quality Thiomorpholin-3-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiomorpholin-3-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiomorpholin-3-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQOTDHTMBHKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Design and Synthesis of Chemical Probes:

The initial step would involve the design and synthesis of chemical probes based on the Thiomorpholin-3-ylmethanamine structure. These probes would retain the core pharmacophore responsible for biological activity but would be modified to include a reporter tag (e.g., a fluorophore or biotin) and/or a reactive group for covalent modification of the target.

Table 1: Potential Chemical Probes Based on Thiomorpholin-3-ylmethanamine

| Probe Type | Modification | Reporter/Reactive Group | Intended Application |

| Affinity-based Probe | Addition of a linker arm to the primary amine | Biotin | Target pull-down and identification via mass spectrometry. |

| Activity-based Probe | Incorporation of a latent reactive group | Fluorophore or click chemistry handle (e.g., alkyne, azide) | Covalent labeling of the target protein for visualization and identification. |

| Photo-affinity Probe | Introduction of a photo-activatable group (e.g., diazirine, benzophenone) | Biotin or Fluorophore | Covalent cross-linking to the target upon UV irradiation for target identification. |

Target Identification Using Affinity Based Probes:

An affinity-based probe, such as a biotinylated derivative of Thiomorpholin-3-ylmethanamine, could be used in pull-down experiments. In this approach, the probe is incubated with a cell lysate or tissue extract. The probe-target complex is then captured using streptavidin-coated beads. After washing away non-specifically bound proteins, the target protein can be eluted and identified by mass spectrometry.

Target Engagement and Validation Using Activity Based Protein Profiling Abpp :

Activity-based protein profiling (ABPP) is a powerful technique to identify and characterize the functional state of enzymes in complex proteomes. nih.govnih.govnomuraresearchgroup.com If Thiomorpholin-3-ylmethanamine is hypothesized to target a specific class of enzymes, an activity-based probe could be designed to covalently modify the active site of these enzymes. Competitive ABPP experiments, where the proteome is pre-incubated with Thiomorpholin-3-ylmethanamine before adding the probe, can confirm target engagement by observing a decrease in probe labeling.

Table 2: Hypothetical Competitive ABPP Data for Thiomorpholin-3-ylmethanamine

| Target Protein | Probe Labeling (Control) | Probe Labeling (+ Thiomorpholin-3-ylmethanamine) | % Inhibition |

| Enzyme X | 100% | 15% | 85% |

| Enzyme Y | 100% | 95% | 5% |

| Enzyme Z | 100% | 50% | 50% |

This data is hypothetical and for illustrative purposes only.

The results in the hypothetical table would suggest that Thiomorpholin-3-ylmethanamine potently and selectively engages with "Enzyme X" in a cellular context.

Cellular Imaging and Target Localization:

Fluorescently labeled probes derived from Thiomorpholin-3-ylmethanamine could be used to visualize the subcellular localization of its target. Techniques such as confocal microscopy can provide spatial information about where the drug-target interaction occurs within the cell, offering further validation and insights into the compound's mechanism of action.

The application of these chemical biology approaches would provide robust validation of the biochemical targets of Thiomorpholin-3-ylmethanamine, bridging the gap between its observed biological activity and its molecular mechanism. While specific research on this compound is limited, the established methodologies provide a clear path forward for its further investigation in drug discovery.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a powerful means to investigate the electronic structure and reactivity of molecules. These methods can elucidate fundamental properties that govern a molecule's behavior and interactions.

Density Functional Theory (DFT) Studies on Thiomorpholin-3-ylmethanamine

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT studies on thiomorpholin-3-ylmethanamine would typically involve calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, DFT calculations can provide insights into the distribution of electron density, which is visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic sites within the molecule, predicting regions prone to interactions with other molecules. For thiomorpholin-3-ylmethanamine, the nitrogen and sulfur atoms of the thiomorpholine (B91149) ring and the nitrogen of the aminomethyl group would be of particular interest in such analyses.

Conformer Analysis and Energy Minimization

The three-dimensional structure of a molecule is critical to its biological activity. Thiomorpholin-3-ylmethanamine, with its flexible ring and side chain, can exist in various conformations. Conformer analysis aims to identify the different spatial arrangements of the atoms in a molecule and their relative energies.

Computational methods, such as molecular mechanics, are often employed for an initial conformational search to explore the potential energy surface of the molecule. This process generates a set of possible conformers. Subsequently, more accurate methods like DFT are used for geometry optimization and energy minimization of these conformers to identify the most stable, low-energy structures. The goal of energy minimization is to find the set of atomic coordinates that represents the minimum energy conformation for the given structure.

The identification of the global minimum energy conformer, as well as other low-energy conformers, is crucial for understanding how thiomorpholin-3-ylmethanamine might interact with a biological target. The specific arrangement of its functional groups in the most stable conformations will dictate its binding mode and affinity.

Molecular Docking and Ligand-Protein Interaction Studies of Thiomorpholin-3-ylmethanamine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. It is a key tool in structure-based drug design.

Predicting Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations can be used to predict how derivatives of thiomorpholin-3-ylmethanamine might bind to the active site of a target protein. This process involves placing the ligand (the thiomorpholine derivative) into the binding site of the receptor (the protein) in various orientations and conformations and then scoring these poses based on their predicted binding affinity.

The scoring functions used in docking algorithms estimate the free energy of binding. A lower (more negative) score typically indicates a more favorable binding interaction. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. For instance, in a study of in-house thiomorpholine compounds as potential inhibitors of the ACE2 receptor for SARS-CoV-2, molecular docking was used to evaluate the binding of these compounds to the receptor. nih.gov Although this study did not specifically name thiomorpholin-3-ylmethanamine, it highlights the utility of this approach for the broader class of thiomorpholine derivatives.

Virtual Screening of Thiomorpholin-3-ylmethanamine Analog Libraries

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When the three-dimensional structure of the target is known, structure-based virtual screening, often employing molecular docking, is a powerful approach.

Libraries of thiomorpholin-3-ylmethanamine analogs can be computationally screened against the binding site of a specific biological target. This process can rapidly identify potential "hit" compounds from a large virtual library, which can then be prioritized for experimental testing. This approach significantly reduces the time and cost associated with traditional high-throughput screening. The success of virtual screening campaigns often relies on the quality of the compound library and the accuracy of the docking and scoring methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Thiomorpholin-3-ylmethanamine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR models are developed by correlating variations in the biological activity of a series of compounds with changes in their molecular descriptors. These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), or steric properties (e.g., molecular volume, surface area).

For a series of thiomorpholin-3-ylmethanamine analogues with known biological activity against a particular target, a QSAR model could be developed. This model would take the form of a mathematical equation that could then be used to predict the activity of new, untested analogues. This predictive capability is highly valuable in lead optimization, as it allows for the rational design of new compounds with potentially improved activity. The development of a robust and predictive QSAR model requires a diverse set of compounds with accurately measured biological data. While specific QSAR studies on thiomorpholin-3-ylmethanamine analogues are not prominent in the literature, the general applicability of QSAR to series of related compounds is a well-established principle in medicinal chemistry. jchemrev.com

Molecular Dynamics Simulations for Conformational Flexibility and Stability of Thiomorpholin-3-ylmethanamine

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For Thiomorpholin-3-ylmethanamine, MD simulations provide detailed insights into its conformational flexibility and the stability of different structural arrangements, which are crucial for its interaction with biological targets. mdpi.com

The simulation begins with an initial 3D structure of the molecule, often derived from energy minimization calculations. pensoft.net This structure is then placed in a simulated physiological environment, typically a box of water molecules. nih.gov By solving Newton's equations of motion for the system, the MD simulation generates a trajectory that describes how the positions and velocities of the atoms in the molecule evolve over a specific period, from picoseconds to microseconds. nih.gov

Analysis of the MD trajectory can reveal:

Stable Conformations: Identifying the most frequently adopted shapes (conformations) of the molecule in solution. The parent thiomorpholine ring, for instance, is known to adopt a chair conformation. researchgate.net

Flexibility: Quantifying the movement in different parts of the molecule, such as the rotation of single bonds and the flexibility of the aminomethyl side chain.

Hydrogen Bonding: Analyzing the formation and breaking of hydrogen bonds between the molecule and surrounding water molecules, which influences its solubility and stability. nih.gov

Thermodynamic Properties: Calculating properties like binding free energies when the molecule is in complex with a biological target, which helps in understanding the stability of the interaction. mdpi.com

These simulations are essential for understanding how Thiomorpholin-3-ylmethanamine behaves in a dynamic biological context, providing a fourth dimension (time) to the static 3D models. mdpi.com

Application of Machine Learning and Artificial Intelligence in Thiomorpholin-3-ylmethanamine Design and Optimization

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery by processing vast and complex datasets to identify patterns and make predictions. nih.gov For Thiomorpholin-3-ylmethanamine, these technologies can significantly accelerate the design and optimization of derivatives with improved therapeutic properties. nih.govresearchgate.net

De Novo Design: Generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large databases of known molecules. mdpi.com These models can then generate novel molecular structures, including new Thiomorpholin-3-ylmethanamine derivatives, that are predicted to have high activity against a specific biological target. nih.gov

Lead Optimization: For an existing lead compound like Thiomorpholin-3-ylmethanamine, AI algorithms can suggest specific structural modifications to enhance desired properties (e.g., potency, selectivity) while minimizing others (e.g., toxicity). arxiv.org Reinforcement learning can be used to iteratively refine molecular structures to achieve an optimal balance of multiple properties. nih.gov

Property Prediction: Deep Neural Networks (DNNs) can be trained to build highly accurate models for predicting a wide range of properties, including bioactivity, solubility, and metabolic stability. nih.govmedium.com These models often outperform traditional QSAR methods, especially when dealing with large and complex datasets. nih.gov

By integrating AI and ML, researchers can explore a vast chemical space more efficiently, reducing the reliance on time-consuming and expensive trial-and-error synthesis and testing. preprints.org This data-driven approach enables a more focused and rapid progression from an initial hit compound to a viable drug candidate. arxiv.org

Table 2: AI/ML Models in Drug Design and Optimization

| AI/ML Technique | Application in Drug Design | Relevance to Thiomorpholin-3-ylmethanamine |

|---|---|---|

| Deep Neural Networks (DNNs) | Prediction of bioactivity, toxicity (ADMET), and physicochemical properties. nih.gov | Building more accurate predictive models for the biological activity and pharmacokinetic profile of new derivatives. |

| Random Forest (RF) | Used in QSAR and classification problems to predict whether a compound will be active or inactive. nih.gov | Identifying key molecular features that determine the therapeutic potential of Thiomorpholin-3-ylmethanamine analogs. |

| Support Vector Machines (SVM) | Classification of molecules; prediction of protein-ligand binding affinity. mdpi.com | Classifying derivatives based on their potential to bind to a specific biological target. |

| Generative Models (GANs, RNNs) | De novo design of novel molecules with desired properties. nih.govmdpi.com | Creating entirely new Thiomorpholin-3-ylmethanamine-based structures optimized for a particular therapeutic purpose. |

Exploration of Biochemical Target Interactions and Mechanisms of Action

Identification of Protein and Enzyme Targets for Thiomorpholin-3-ylmethanamine Derivatives

Derivatives of the thiomorpholine (B91149) scaffold have been shown to interact with a diverse array of proteins and enzymes, suggesting a broad range of potential therapeutic applications. jchemrev.comresearchgate.net Research has identified several key molecular targets for this class of compounds. jchemrev.com These targets span various protein families, including enzymes involved in metabolic pathways, signal transduction, and receptors that mediate cellular communication. jchemrev.comresearchgate.net

One significant area of investigation has been the effect of thiomorpholine derivatives on enzymes related to metabolic conditions. researchgate.net For instance, certain derivatives have been identified as potential inhibitors of squalene (B77637) synthase, an enzyme critical in the cholesterol biosynthesis pathway. jchemrev.comnih.gov Another enzyme target is dipeptidyl peptidase IV (DPP-IV), which is relevant in the context of type 2 diabetes mellitus. jchemrev.comresearchgate.net Furthermore, enzymes within the phosphatidylinositol 3-kinase (PI3K) signaling pathway, such as PI3Kα and mTOR, have been identified as targets for some thiomorpholine-containing molecules. jchemrev.com In a study of the related compound L-thiomorpholine-3-carboxylic acid, L-amino acid oxidase was identified as the enzyme responsible for its bioactivation. nih.gov

Beyond metabolic enzymes, thiomorpholine derivatives have been explored for their interactions with receptors involved in pain and neurotransmission. The opioid receptor system, comprising mu (µ), kappa (κ), and delta (δ) receptors, has been a significant focus. nih.govsandiego.edupharmacytimes.com These G protein-coupled receptors are well-established targets for analgesic drugs. sandiego.edu

A summary of identified targets for the broader class of thiomorpholine derivatives is presented below.

| Target Class | Specific Target | Associated Biological Process |

| Enzymes | Squalene Synthase | Cholesterol biosynthesis jchemrev.comnih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) | Glucose metabolism jchemrev.comresearchgate.net | |

| Phosphoinositide 3-kinase α (PI3Kα) | Intracellular signaling, cell growth jchemrev.com | |

| Mammalian Target of Rapamycin (mTOR) | Cell growth, proliferation jchemrev.com | |

| Cyclooxygenase-2 (COX-2) | Inflammation jchemrev.comresearchgate.net | |

| L-amino acid oxidase | Bioactivation of L-TMC nih.gov | |

| Receptors | Mu (µ) Opioid Receptor | Pain modulation, neurotransmission nih.govpharmacytimes.com |

| Kappa (κ) Opioid Receptor | Pain modulation, neurotransmission nih.govpharmacytimes.comnih.gov | |

| Delta (δ) Opioid Receptor | Pain modulation, neurotransmission sandiego.edunih.gov |

Characterization of Ligand-Receptor Binding Profiles

The affinity and selectivity with which a ligand binds to its receptor are critical determinants of its pharmacological profile. For thiomorpholin-3-ylmethanamine derivatives, particularly those targeting the opioid receptor system, binding profiles have been characterized to determine their potency and specificity.

Binding affinity is often quantified using the inhibition constant (Ki) or the equilibrium dissociation constant for an antagonist (Ke), with lower values indicating stronger binding. pharmacytimes.com Studies on morphinan-based derivatives have shown that modifications to the core structure can yield ligands with exceptionally high affinity. For example, certain p-methoxyphenylamino derivatives have demonstrated Ki values as low as 0.026 nM at the mu-opioid receptor and 0.03 nM at the kappa-opioid receptor, indicating sub-nanomolar potency. nih.gov

Similarly, research into other classes of kappa opioid receptor antagonists has yielded compounds with high affinity and selectivity. nih.gov In vitro evaluation using a [³⁵S]GTPγS binding assay revealed several analogues with Ke values ranging from 0.058 to 0.64 nM for the kappa receptor, highlighting their potency. nih.gov The data underscores the potential for developing highly selective agents by modifying the substituents on the core heterocyclic scaffold.

| Derivative Class | Target Receptor | Binding Affinity Constant | Reported Value (nM) |

| Phenylureas/Carbamates of 3-Aminomorphinans | Mu (µ) Opioid Receptor | Ki | 0.026 nih.gov |

| Kappa (κ) Opioid Receptor | Ki | 0.03 nih.gov | |

| Tetrahydroisoquinoline Analogues | Kappa (κ) Opioid Receptor | Ke | 0.058 - 0.64 nih.gov |

High-Throughput Screening (HTS) and Assay Development for Target Engagement

The discovery of biologically active thiomorpholin-3-ylmethanamine derivatives and the identification of their targets are often facilitated by high-throughput screening (HTS). nih.gov HTS allows for the rapid testing of large chemical libraries against specific biological targets to identify "hits"—compounds that exhibit a desired activity. nih.govresearchgate.net This technology is crucial for target validation, lead identification, and optimization. nih.govresearchgate.net

A variety of HTS-compatible assays can be developed to measure the engagement of thiomorpholine derivatives with their targets. These assays fall into two main categories:

Biochemical Assays: These assays measure the direct interaction of a compound with an isolated target protein or enzyme. researchgate.net Examples include:

Fluorescence Resonance Energy Transfer (FRET): To measure binding or enzymatic activity. researchgate.net

Differential Scanning Fluorimetry (DSF) and Microscale Thermophoresis (MST): To detect direct binding and changes in protein stability upon ligand binding. rsc.org

Enzyme Inhibition Assays: To quantify the reduction in enzyme activity, as seen with targets like PI3Kα or squalene synthase. jchemrev.com

Cell-Based Assays: These assays measure the effect of a compound on cellular function, providing more physiologically relevant data. nih.govresearchgate.net Examples include:

Second Messenger Assays: To detect changes in intracellular signaling molecules like cAMP, relevant for GPCR targets. researchgate.net

Reporter Gene Assays: Where target activation leads to the expression of a measurable reporter protein. researchgate.net

[³⁵S]GTPγS Binding Assays: A specific functional assay used to determine the potency and efficacy (agonism vs. antagonism) of ligands at Gi/Go-coupled receptors, such as the opioid receptors. nih.gov

These screening platforms enable the efficient exploration of chemical diversity, accelerating the discovery of novel derivatives with specific and potent biological activities. rsc.org

Chemical Biology Approaches for Target Validation in Drug Discovery

The validation of a biological target is a critical step in the drug discovery and development process, confirming that modulation of the target has a therapeutic effect. Chemical biology provides a powerful toolkit to identify and validate the molecular targets of small molecules such as Thiomorpholin-3-ylmethanamine. These approaches utilize specifically designed chemical probes to interrogate complex biological systems, enabling the elucidation of a compound's mechanism of action and confirming its interaction with a putative target.

While specific research on the application of chemical biology approaches for the target validation of Thiomorpholin-3-ylmethanamine is not extensively documented in publicly available literature, the general principles and methodologies are well-established and would be applicable. The thiomorpholine scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. jchemrev.comresearchgate.net This suggests that derivatives like Thiomorpholin-3-ylmethanamine have the potential to interact with a range of biological targets.

Hypothetical Application of Chemical Biology Approaches for Thiomorpholin-3-ylmethanamine:

To validate the biochemical targets of Thiomorpholin-3-ylmethanamine, a series of chemical biology techniques could be employed. These methods are designed to provide direct evidence of a drug-target interaction within a native biological context.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure and stereochemistry of a molecule. wiley.com By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy provide detailed information about atomic connectivity, molecular weight, and functional groups. mmu.ac.uktaylorandfrancis.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. mmu.ac.uk While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced NMR techniques offer deeper insights into the molecular framework of Thiomorpholin-3-ylmethanamine.

Two-Dimensional (2D) NMR: 2D NMR experiments are crucial for establishing the connectivity between atoms. For Thiomorpholin-3-ylmethanamine, several 2D NMR techniques would be employed:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to map the spin systems within the thiomorpholine (B91149) ring and the methanamine side chain, confirming the connectivity from the aminomethyl group to the C3 position of the ring, and tracing the sequence of methylene groups (C2, C5, C6) in the ring. mmu.ac.uk

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the unambiguous assignment of carbon resonances based on the more easily assigned proton spectrum.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is essential for determining the molecule's preferred conformation in solution. hyphadiscovery.com

Solid-State NMR (ssNMR): When Thiomorpholin-3-ylmethanamine is in a solid or semi-solid form, such as in a polymer matrix or as different crystalline polymorphs, solid-state NMR becomes a powerful tool. nih.gov Unlike solution NMR, which averages out anisotropic interactions, ssNMR can detect these, providing information on:

Polymorphism: Different crystalline forms (polymorphs) of a compound will yield distinct ssNMR spectra due to differences in their crystal packing and molecular conformation. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solids. bruker.com

Drug-Polymer Interactions: If formulated in a polymer-based delivery system, ssNMR can identify intermolecular interactions, such as hydrogen bonds, between the drug molecule and the polymer excipients. liverpool.ac.uk This is critical for understanding the stability of amorphous solid dispersions.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Thiomorpholin-3-ylmethanamine.

| Position | Atom Type | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| -CH₂-NH₂ | Protons | ~2.8 - 3.0 (2H) | - | COSY: H-3; HMBC: C-3, C-4 |

| -CH₂-NH₂ | Carbon | - | ~45-50 | - |

| H-2 | Protons | ~2.9 - 3.2 (2H) | - | COSY: H-3; HMBC: C-3, C-6 |

| C-2 | Carbon | - | ~30-35 | - |

| H-3 | Proton | ~3.3 - 3.6 (1H) | - | COSY: H-2, -CH₂NH₂; HMBC: C-2, C-4, C-5, -CH₂NH₂ |

| C-3 | Carbon | - | ~55-60 | - |

| NH (ring) | Proton | ~1.5 - 2.5 (1H, broad) | - | HMBC: C-3, C-5 |

| C-5 | Carbon | - | ~48-53 | - |

| H-5 | Protons | ~2.7 - 3.0 (2H) | - | COSY: H-6; HMBC: C-3, C-6 |

| H-6 | Protons | ~2.5 - 2.8 (2H) | - | COSY: H-5; HMBC: C-2, C-5 |

| C-6 | Carbon | - | ~28-33 | - |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure m/z with very high accuracy and precision. sannova.netresearchgate.net This capability allows for the determination of the elemental formula of Thiomorpholin-3-ylmethanamine and its metabolites or degradation products. By comparing the experimentally measured accurate mass with the calculated mass for a proposed formula, the molecular formula can be confirmed with high confidence, which is a critical step in structural elucidation. researchgate.net

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry is essential for structural confirmation and for analyzing compounds within complex mixtures. mdpi.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of Thiomorpholin-3-ylmethanamine) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used as a fingerprint for identification. This technique is highly specific and sensitive, making it ideal for detecting the compound in biological matrices or for identifying impurities. lcms.cz

Table 2: Predicted Fragmentation Pattern for Thiomorpholin-3-ylmethanamine in MS/MS.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Structural Fragment |

| 133.08 [M+H]⁺ | 116.05 | NH₃ (Ammonia) | [M+H-NH₃]⁺, loss of the primary amine group |

| 133.08 [M+H]⁺ | 103.04 | CH₂NH₂ (Aminomethyl radical) | [M-CH₂NH₂]⁺, cleavage of the side chain |

| 133.08 [M+H]⁺ | 88.03 | C₂H₅S (Thioethyl radical) | Cleavage of the thiomorpholine ring |

| 133.08 [M+H]⁺ | 74.06 | C₃H₇N (Propylamine) | Ring opening and fragmentation |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its conformational state. americanpharmaceuticalreview.com These techniques are complementary and probe the vibrational modes of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum displays absorption bands at frequencies characteristic of specific functional groups. For Thiomorpholin-3-ylmethanamine, IR would be used to identify:

N-H stretching: Bands in the 3300-3500 cm⁻¹ region, characteristic of the primary and secondary amines.

C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic CH₂ and CH groups.

N-H bending: A band around 1600 cm⁻¹, typical for primary amines. core.ac.uk

C-N and C-S stretching: Bands in the fingerprint region (below 1500 cm⁻¹) which are characteristic of the thiomorpholine ring structure.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. The C-S and S-S bonds, which can be weak in IR, often show strong signals in Raman spectra. spectroscopyonline.com For Thiomorpholin-3-ylmethanamine, Raman spectroscopy would be valuable for studying the conformation of the thiomorpholine ring and for analyzing potential polymorphic forms, as crystal lattice vibrations are often observable in the low-frequency region of the spectrum. spectroscopyonline.com Intermolecular interactions, such as hydrogen bonding, can cause shifts in the vibrational frequencies, providing insight into the solid-state structure. nih.gov

Table 3: Characteristic Vibrational Frequencies for Thiomorpholin-3-ylmethanamine.

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Functional Group Assignment |

| N-H Stretch | IR | 3300 - 3500 | Primary amine (-NH₂) and secondary amine (-NH-) |

| C-H Stretch | IR, Raman | 2850 - 2960 | Aliphatic CH and CH₂ groups |

| N-H Bend | IR | 1590 - 1650 | Primary amine (-NH₂) scissoring |

| C-N Stretch | IR | 1020 - 1250 | Amine C-N bond |

| C-S Stretch | Raman, IR | 600 - 750 | Thioether C-S bond |

Chromatographic Methods for Purity Assessment and Separation of Analogs

Chromatography is a fundamental technique for separating components of a mixture, making it essential for assessing the purity of Thiomorpholin-3-ylmethanamine and for isolating and quantifying any related impurities or analogs. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of non-volatile organic compounds. ijrpr.comnih.gov A typical method for Thiomorpholin-3-ylmethanamine would involve reverse-phase chromatography, where a polar mobile phase and a non-polar stationary phase (like C18) are used.

The choice of detector is critical for sensitivity and specificity:

UV-Vis and Photodiode Array (PDA) Detection: These detectors are common but require the analyte to have a chromophore that absorbs UV or visible light. Thiomorpholin-3-ylmethanamine lacks a strong chromophore, which may result in poor sensitivity. Derivatization with a UV-absorbing tag can be employed to overcome this limitation. mdpi.com

Evaporative Light Scattering Detection (ELSD): ELSD is a quasi-universal detector that can detect any analyte that is less volatile than the mobile phase. It is a good option for compounds like Thiomorpholin-3-ylmethanamine that lack a chromophore.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. sielc.com It allows for purity assessment based on the mass-to-charge ratio of the compound and its impurities, providing molecular weight information for unknown peaks. mdpi.com

Table 4: Example HPLC Method Parameters for Purity Analysis.

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | MS (ESI+), ELSD, or UV (if derivatized) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net Due to the presence of polar amine functional groups, Thiomorpholin-3-ylmethanamine itself has low volatility and may not be suitable for direct GC analysis.

To analyze it by GC-MS, a derivatization step is typically required to convert the polar N-H groups into less polar, more volatile moieties. mdpi.com Common derivatization strategies include:

Silylation: Reacting the amine with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives. nih.gov

Acylation: Reacting with an anhydride, such as pentafluoropropionic anhydride (PFPA), to form stable and volatile amide derivatives. researchgate.net

Once derivatized, the sample is injected into the GC, where the derivatives are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer for identification based on their characteristic mass spectra and fragmentation patterns. This approach is highly effective for identifying and quantifying trace-level impurities that are amenable to derivatization.

Table 5: Potential GC-MS Method for Derivatized Thiomorpholin-3-ylmethanamine.

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C |

| MS Ionization | Electron Ionization (EI), 70 eV |

| MS Transfer Line | 280 °C |

X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Target Complex Structure Determination

To comprehend the interaction between Thiomorpholin-3-ylmethanamine and its target protein at an atomic level, high-resolution structural techniques are employed. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful methods for visualizing the three-dimensional architecture of protein-ligand complexes. nih.govportlandpress.comsemanticscholar.org

X-ray Crystallography has traditionally been a cornerstone of structural biology. nih.gov This technique involves crystallizing the target protein in complex with Thiomorpholin-3-ylmethanamine. The resulting crystal is then exposed to a focused beam of X-rays, and the diffraction pattern is recorded. portlandpress.com By analyzing this pattern, researchers can generate an electron density map, which allows for the precise modeling of the atomic positions of both the protein and the bound ligand. nih.gov This provides an unambiguous depiction of the binding mode, including the specific amino acid residues involved in the interaction, the orientation of Thiomorpholin-3-ylmethanamine within the binding pocket, and the network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. portlandpress.comsemanticscholar.org

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large and complex macromolecules that are challenging to crystallize. nih.gov In cryo-EM, a solution containing the Thiomorpholin-3-ylmethanamine-protein complex is rapidly frozen in a thin layer of vitreous ice, preserving the native structure. thermofisher.combitesizebio.comfrontiersin.org A transmission electron microscope then captures thousands of two-dimensional images of the randomly oriented particles. frontiersin.org Computational algorithms are used to reconstruct a three-dimensional model from these images. nih.goviucr.org Recent advancements have pushed the resolution of cryo-EM to near-atomic levels, enabling detailed analysis of ligand binding, similar to that achieved with X-ray crystallography. nih.gov

The structural data obtained from these methods are crucial for structure-based drug design, allowing for the rational optimization of Thiomorpholin-3-ylmethanamine to enhance its affinity and selectivity for the target.

Table 1: Hypothetical Structural Data for Thiomorpholin-3-ylmethanamine in Complex with a Target Protein

| Parameter | X-ray Crystallography | Cryo-Electron Microscopy |

|---|---|---|

| Resolution (Å) | 1.8 | 2.5 |

| Key Interacting Residues | Tyr85, Phe123, Asp127 | Tyr85, Phe123, Asp127 |

| Hydrogen Bonds | Amine group of ligand to Asp127; Thioether of ligand to backbone carbonyl of Gly83 | Amine group of ligand to Asp127 |

| Hydrophobic Interactions | Morpholine ring with Phe123 and Val101 | Morpholine ring with Phe123 and Val101 |

Biophysical Techniques for Ligand-Target Interaction Characterization

While structural methods provide a static picture of the binding event, biophysical techniques offer insights into the dynamics and energetics of the interaction. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two prominent label-free methods used for this purpose.

Surface Plasmon Resonance (SPR) is a real-time optical biosensing technique that allows for the detailed kinetic analysis of molecular interactions. nih.govbiosensingusa.combio-rad.com In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing Thiomorpholin-3-ylmethanamine is then flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. iaanalysis.comspringernature.com This signal is monitored over time to generate a sensorgram, which provides quantitative information on the association rate (k_on) and the dissociation rate (k_off) of the interaction. iaanalysis.com From these rates, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. drexel.edubroadinstitute.org

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. nih.govmalvernpanalytical.comwikipedia.org An ITC experiment involves titrating a solution of Thiomorpholin-3-ylmethanamine into a sample cell containing the target protein at a constant temperature. iaanalysis.comtainstruments.com The heat released or absorbed during the interaction is measured by a highly sensitive calorimeter. nuvisan.com This allows for the direct determination of the binding affinity (K_D), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). iaanalysis.comnih.gov From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. nih.govnuvisan.comnih.gov This thermodynamic signature helps to elucidate the driving forces behind the interaction, such as whether it is enthalpy-driven or entropy-driven. tainstruments.comtainstruments.com

Together, SPR and ITC provide a comprehensive understanding of the binding affinity, kinetics, and thermodynamics of the Thiomorpholin-3-ylmethanamine-target interaction, which is complementary to the structural data obtained from X-ray crystallography and cryo-EM.

Table 2: Illustrative Biophysical Data for the Interaction of Thiomorpholin-3-ylmethanamine with a Target Protein

| Technique | Parameter | Value |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Association Rate (k_on) (M⁻¹s⁻¹) | 2.5 x 10⁵ |

| Dissociation Rate (k_off) (s⁻¹) | 5.0 x 10⁻³ | |

| Dissociation Constant (K_D) (nM) | 20 | |

| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 1.05 |

| Dissociation Constant (K_D) (nM) | 22 | |

| Enthalpy Change (ΔH) (kcal/mol) | -8.5 | |

| Entropy Change (TΔS) (kcal/mol) | -2.1 | |

| Gibbs Free Energy (ΔG) (kcal/mol) | -10.6 |

Q & A

What are the established synthetic routes for Thiomorpholin-3-ylmethanamine, and what factors influence yield optimization?

Basic Research Question

Thiomorpholin-3-ylmethanamine is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-thiomorpholinone with a reducing agent like LiAlH4 can yield the amine. Key factors affecting yield include reaction temperature (optimal range: 0–25°C), solvent polarity (e.g., THF vs. ethanol), and stoichiometric ratios of reactants . Purity can be monitored using TLC (Rf ~0.3 in ethyl acetate/hexane) or GC-MS.

Advanced Research Question

Advanced routes involve catalytic asymmetric synthesis or flow chemistry to improve enantiomeric excess (>90%) and scalability. Computational tools (e.g., DFT calculations) can predict transition states to optimize ligand selection in asymmetric hydrogenation .

Which spectroscopic and chromatographic methods are most effective for characterizing Thiomorpholin-3-ylmethanamine?

Basic Research Question

Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Peaks at δ 2.6–3.1 ppm (methylene protons adjacent to sulfur and amine groups) and δ 1.8–2.2 ppm (NH2 protons) .

- LC-MS : Molecular ion [M+H]+ at m/z 146.3 (confirmed via high-resolution MS) .

Advanced Research Question

X-ray crystallography can resolve stereochemical ambiguities, while hyphenated techniques like LC-NMR-MS provide real-time structural elucidation of intermediates in dynamic reactions .

How does Thiomorpholin-3-ylmethanamine’s reactivity vary under acidic vs. basic conditions?

Basic Research Question

Under acidic conditions (pH < 3), the amine group protonates, enhancing solubility but reducing nucleophilicity. In basic conditions (pH > 10), deprotonation increases reactivity in alkylation reactions. Kinetic studies (UV-Vis monitoring) show a reaction rate increase of 30% at pH 12 compared to neutral conditions .

Advanced Research Question

Advanced studies use stopped-flow spectroscopy to capture transient intermediates during pH-dependent ring-opening reactions. Computational models (e.g., MD simulations) predict solvent effects on reaction pathways .

What computational models are used to predict Thiomorpholin-3-ylmethanamine’s bioactivity?

Advanced Research Question

Docking studies (AutoDock Vina) and QSAR models correlate structural features (e.g., sulfur atom position) with receptor binding affinity. For example, the sulfur atom’s electronegativity enhances interactions with hydrophobic pockets in enzyme targets (ΔG ≈ -8.5 kcal/mol) . Molecular dynamics simulations (NAMD) further validate stability in ligand-receptor complexes over 100 ns trajectories.

How can impurities in Thiomorpholin-3-ylmethanamine be quantified, and what thresholds are acceptable for pharmacological studies?

Advanced Research Question

HPLC with UV detection (λ = 254 nm) and a C18 column resolves impurities like thiomorpholine byproducts. Acceptance criteria follow ICH Q3A guidelines: ≤0.15% for unknown impurities and ≤0.1% for genotoxic derivatives . Mass-balance studies ensure total impurities <1.0% for preclinical trials.

What experimental designs are optimal for studying Thiomorpholin-3-ylmethanamine’s stability under oxidative stress?

Basic Research Question

Forced degradation studies (40°C, 75% RH, 3% H2O2) monitor decomposition via HPLC. Kinetic modeling (Arrhenius plots) predicts shelf-life, with activation energy (Ea) ~85 kJ/mol indicating moderate oxidative stability .

Advanced Research Question

EPR spectroscopy identifies radical intermediates formed during oxidation, while LC-TOF-MS characterizes degradation products (e.g., sulfoxide derivatives) .

How do researchers resolve contradictions in reported bioactivity data for Thiomorpholin-3-ylmethanamine?

Advanced Research Question

Systematic reviews (PRISMA guidelines) meta-analyze dose-response curves across studies. Heterogeneity is addressed via subgroup analysis (e.g., cell line variability, assay type) . Machine learning tools (Random Forest classifiers) identify confounding variables like solvent choice (DMSO vs. saline) that skew IC50 values by up to 40% .

What green chemistry approaches minimize waste in Thiomorpholin-3-ylmethanamine synthesis?

Advanced Research Question

Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving atom economy by 15%. Solvent-free mechanochemical methods (ball milling) achieve yields >85% with E-factors <5 . Life-cycle assessments (LCA) compare energy use across methods to prioritize sustainable protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.